Jineol

Catalog No.
S531218
CAS No.
178762-28-2
M.F
C9H7NO2
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Jineol

CAS Number

178762-28-2

Product Name

Jineol

IUPAC Name

quinoline-3,8-diol

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C9H7NO2/c11-7-4-6-2-1-3-8(12)9(6)10-5-7/h1-5,11-12H

InChI Key

IGDFDIZIHMFYGR-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=CN=C2C(=C1)O)O

Solubility

Soluble in DMSO

Synonyms

Jineol; NSC 694081; NSC694081; NSC-694081;

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)O)O

Description

The exact mass of the compound Jineol is 161.0477 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 694081. It belongs to the ontological category of dihydroxyquinoline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anticoagulant Effects

One of the most studied aspects of Jineol is its potential as an anticoagulant. Blood clots can be dangerous, and anticoagulants help prevent their formation. Studies suggest that Jineol may work by inhibiting the production of fibrinogen, a protein essential for blood clot formation [].

However, the evidence for Jineol's effectiveness as an anticoagulant is mixed. Some studies have shown a reduction in blood clotting time in healthy individuals []. However, other studies haven't found a significant effect, particularly in patients already taking blood-thinning medications [].

Jineol, scientifically known as 3,8-quinolinediol, is a dihydroxyquinoline compound characterized by hydroxyl groups at the 3 and 8 positions of the quinoline structure. It is primarily isolated from the centipede species Scolopendra subspinipes. This compound has garnered interest due to its diverse biological activities, including antioxidant, antibacterial, and anti-cancer properties .

Jineol exhibits notable reactivity through its ability to inhibit enzymatic activities, particularly that of mushroom tyrosinase. It functions as an uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex rather than the free enzyme. This inhibition leads to a significant reduction in melanin production in melanocytes by downregulating key transcription factors involved in melanogenesis, such as microphthalmia-associated transcription factor (MITF) . Additionally, jineol demonstrates strong reducing capacity in various assays, indicating its potential as an electron donor in

The biological activities of jineol are extensive:

  • Antioxidant Activity: Jineol exhibits potent antioxidant properties, scavenging free radicals and reducing oxidative stress through mechanisms involving hydrogen atom transfer and electron donation .
  • Antibacterial Effects: Studies show that jineol can significantly reduce bacterial cell viability and promote potassium ion release from bacterial cells, indicating its potential as an antibacterial agent .
  • Anti-cancer Properties: Jineol has been investigated for its anticancer effects, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cell lines .

Jineol can be synthesized through various methods, including:

  • Extraction from Natural Sources: The primary method involves isolating jineol from Scolopendra subspinipes, where it is found in significant quantities.
  • Chemical Synthesis: Synthetic routes have been developed to create jineol and its derivatives. For example, certain patents describe methods for synthesizing quinoline compounds that include jineol as a derivative .

Jineol has several applications across different fields:

  • Cosmetics: Due to its anti-melanogenic properties, jineol is explored for use in skin whitening products.
  • Pharmaceuticals: Its antibacterial and anticancer activities make it a candidate for developing new therapeutic agents .
  • Food Industry: As a natural antioxidant, jineol may be used to enhance the shelf life of food products.

Research on jineol's interactions reveals its potential to modulate various signaling pathways. For instance, it affects the extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase pathways, which are crucial in regulating melanin synthesis. These interactions suggest that jineol could be a valuable compound for further studies aimed at understanding its mechanisms of action in biological systems .

Jineol shares structural similarities with other quinoline derivatives but stands out due to its unique biological activity profile. Here are some similar compounds:

Compound NameStructure TypeKey Activities
3-HydroxyquinolineHydroxyquinolineAntioxidant, Antimicrobial
8-HydroxyquinolineHydroxyquinolineAntimicrobial
QuinineAlkaloidAntimalarial
ChloroquineQuinoline derivativeAntimalarial

Uniqueness of Jineol: Unlike many quinoline derivatives that primarily focus on antimicrobial or antimalarial activities, jineol's dual role as an antioxidant and a potent inhibitor of melanogenesis sets it apart. Its ability to modulate key signaling pathways further enhances its potential therapeutic applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

161.047678466 g/mol

Monoisotopic Mass

161.047678466 g/mol

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TG4DD1DY9O

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

178762-28-2

Wikipedia

Jineol

Dates

Modify: 2023-08-15
1: Bajpai VK, Shukla S, Paek WK, Lim J, Kumar P, Na M. Antibacterial Action of Jineol Isolated from Scolopendra subspinipes mutilans against Selected Foodborne Pathogens. Front Microbiol. 2017 Mar 28;8:552. doi: 10.3389/fmicb.2017.00552. eCollection 2017. PubMed PMID: 28400770; PubMed Central PMCID: PMC5368267.
2: Alam MB, Bajpai VK, Lee J, Zhao P, Byeon JH, Ra JS, Majumder R, Lee JS, Yoon JI, Rather IA, Park YH, Kim K, Na M, Lee SH. Inhibition of melanogenesis by jineol from Scolopendra subspinipes mutilans via MAP-Kinase mediated MITF downregulation and the proteasomal degradation of tyrosinase. Sci Rep. 2017 Apr 10;7:45858. doi: 10.1038/srep45858. PubMed PMID: 28393917; PubMed Central PMCID: PMC5385534.

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